molecular formula C12H24 B103759 2-Methyl-1-undecene CAS No. 18516-37-5

2-Methyl-1-undecene

Cat. No.: B103759
CAS No.: 18516-37-5
M. Wt: 168.32 g/mol
InChI Key: SJVKHZYVCVKEGM-UHFFFAOYSA-N
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Description

2-Methyl-1-undecene (CAS: 18516-37-5) is a branched terminal alkene with the molecular formula C₁₂H₂₄ and a molecular weight of 168.32 g/mol . Structurally, it is represented as CH₃(CH₂)₈C(CH₃)=CH₂, featuring a methyl group on the second carbon and a terminal double bond. This compound is a colorless liquid with a density of 0.75–0.759 g/cm³, a refractive index of 1.431–1.433, and a boiling point of 209.5°C at standard pressure .

Its terminal double bond makes it highly reactive in organic synthesis, particularly in cycloadditions, polymerizations, and alkylation reactions. For example, it has been utilized in the synthesis of diethyl 2-(2-bromo-2-methylundecyl)malonate, achieving an 87% yield under optimized conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1-undecene can be synthesized through various methods. One common method involves the dehydration of 2-methyl-1-undecanol using an acid catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures to facilitate the removal of water and formation of the double bond .

Industrial Production Methods: In industrial settings, this compound is often produced through the oligomerization of ethylene. This process involves the use of a catalyst, such as a Ziegler-Natta catalyst, to polymerize ethylene into longer-chain alkenes, including this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-undecene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Chlorine, bromine.

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

2-Methyl-1-undecene serves as a valuable building block in organic synthesis. It can be synthesized through the dehydration of 2-methyl-1-undecanol using acid catalysts or via the oligomerization of ethylene in industrial settings. Its structural properties make it suitable for producing various derivatives and complex molecules.

Table 1: Synthesis Methods for this compound

Synthesis MethodDescriptionReference
Dehydration of 2-methyl-1-undecanolInvolves acid catalysis at elevated temperatures
Oligomerization of ethyleneUses Ziegler-Natta catalysts for polymerization

Inhibition of Pathogenic Bacteria

Research indicates that this compound exhibits antimicrobial properties, particularly against pathogenic bacteria such as Legionella pneumophila. The compound's volatile emissions disrupt bacterial communication and biofilm formation.

Table 2: Inhibitory Effects on Pathogenic Bacteria

Bacterial SpeciesInhibition MechanismReference
Legionella pneumophilaAerial inhibition via volatile organic compounds (VOCs)Corre et al., 2023
Escherichia coliDisruption of biofilm formationBigot et al., 2013

Olfactory Signaling in Nematodes

Recent studies have identified the role of this compound as an olfactory signal in nematodes. It activates sensory neurons, prompting behavioral responses such as increased locomotion and exploration, which may influence predator-prey dynamics.

Table 3: Behavioral Responses of Nematodes to 1-Undecene

Concentration (µL)Response TypeObservations
0.5Increased area coveredL < 0.71
1.0Flight responseL > 0.92

Microbial Biosynthesis

The biosynthetic pathway for producing medium-chain alkenes like 1-undecene has been elucidated in Pseudomonas species. A specific enzyme converts medium-chain fatty acids into terminal olefins, highlighting potential biotechnological applications for renewable resources.

Case Study: Microbial Production of 1-Undecene

A study revealed that a novel nonheme oxidase enzyme facilitates the conversion of fatty acids to 1-undecene, suggesting opportunities for engineering microbial strains to enhance production efficiency for use as fuels and chemical intermediates .

Physical Properties and Industrial Applications

The unique physical properties of this compound make it suitable for various industrial applications, including its potential use as a fuel additive or in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-undecene involves its reactivity due to the presence of the double bond. This double bond allows it to participate in addition reactions, where reagents add across the double bond. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Methyl-1-undecene with structurally related alkenes, including positional isomers, chain-length variants, and branched analogs.

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Refractive Index Key Applications/Safety Notes
This compound C₁₂H₂₄ 168.32 209.5 0.759 1.432 Organic synthesis; S23/S24/25 precautions
4-Methyl-1-undecene C₁₂H₂₄ 168.32 N/A N/A N/A Limited data; positional isomer
6-Methyl-3-undecene C₁₂H₂₄ 168.32 N/A N/A N/A Isomer with internal double bond
2-Methyl-1-decene C₁₁H₂₂ 154.29 N/A N/A N/A Shorter chain; safety measures for inhalation
2-Methyl-1-heptene C₁₁H₂₂* 154.29* N/A N/A N/A Potential CAS/formula discrepancy noted

Note: The molecular formula for 2-Methyl-1-heptene (C₁₁H₂₂) in conflicts with standard nomenclature, which expects C₈H₁₆ for a 7-carbon backbone. This may reflect a reporting error.

Key Comparisons:

Structural Isomerism :

  • This compound and 4-Methyl-1-undecene share the same molecular formula but differ in methyl group placement. Terminal alkenes like this compound typically exhibit higher reactivity in addition reactions compared to internal isomers (e.g., 6-Methyl-3-undecene) due to reduced steric hindrance at the double bond .

Chain-Length Effects :

  • Shorter-chain analogs like 2-Methyl-1-decene (C₁₁H₂₂) have lower molecular weights, likely resulting in reduced boiling points and densities compared to C₁₂H₂₄ compounds. However, explicit data is unavailable in the evidence .

Safety and Handling :

  • While This compound requires precautions against inhalation and contact, similar protocols apply to analogs like 2-Methyl-1-decene .

Synthetic Utility :

  • The terminal double bond in This compound enhances its utility in regioselective reactions, such as the synthesis of malonate derivatives . Internal isomers (e.g., 4-Methyl-1-undecene) may show differing reactivity patterns due to altered electron distribution.

Research Findings and Data Limitations

  • This compound has been characterized via HS-SPME-GC-MS in botanical studies, though its concentration in natural sources is minimal compared to monoterpenes like α-pinene .
  • X-ray diffraction and proton relaxation studies highlight its liquid-phase molecular dynamics, with relaxation rates influenced by rotational and self-diffusion mechanisms .
  • Data gaps for isomers (e.g., 4-Methyl-1-undecene) underscore the need for further experimental characterization of physical properties and reactivity.

Biological Activity

2-Methyl-1-undecene (C₁₂H₂₄) is a branched-chain alkene that has garnered attention for its biological activities, particularly in microbial interactions and olfactory signaling. This article synthesizes current research findings on the biological activity of this compound, focusing on its role in microbial ecology and potential applications in biotechnology.

This compound is characterized by its long hydrocarbon chain, which contributes to its volatility and solubility properties. The compound is part of a class of substances known as volatile organic compounds (VOCs), which play significant roles in both environmental and biological systems.

Microbial Production and Biological Function

Research indicates that this compound is biosynthesized by various strains of Pseudomonas, particularly Pseudomonas aeruginosa and Pseudomonas fluorescens. These bacteria utilize a specific enzyme, UndA, which converts medium-chain fatty acids into terminal alkenes like 1-undecene and its derivatives . This metabolic pathway is critical for the ecological roles these bacteria play, including their interactions with other microorganisms.

Inhibition of Pathogenic Bacteria

One notable biological activity of this compound is its ability to inhibit the growth of pathogenic bacteria such as Legionella pneumophila. A study demonstrated that volatile emissions from Pseudomonas fluorescens MFE01, which includes 1-undecene, can inhibit the aerial growth of this pathogen. The mechanism involves the emission of VOCs that disrupt bacterial communication and biofilm formation .

Table 1: Inhibitory Effects of this compound on Pathogenic Bacteria

Bacterial SpeciesInhibition MechanismReference
Legionella pneumophilaAerial inhibition via VOCs from PseudomonasCorre et al., 2023
Escherichia coliDisruption of biofilm formationBigot et al., 2013

Olfactory Signaling in Nematodes

Recent studies have also highlighted the role of this compound as an olfactory signal. It has been shown to activate sensory neurons in nematodes, inducing behavioral responses such as flight or fight. This finding suggests that the compound may serve as a chemical cue in ecological interactions, influencing predator-prey dynamics .

Case Study: Nematode Response to 1-Undecene

In an experimental setup, nematodes exposed to the odor of 1-undecene exhibited significant changes in movement patterns compared to control groups. The study involved exposing nematodes to varying concentrations of the compound and measuring their locomotion behavior, revealing that higher concentrations triggered increased movement and exploration behavior .

Table 2: Behavioral Responses of Nematodes to 1-Undecene

Concentration (µL)Response TypeObservations
0.5Increased area coveredL < 0.71
1.0Flight responseL > 0.92

Implications for Biotechnology

The ability of Pseudomonas species to produce this compound has potential implications for biotechnology, particularly in developing biopesticides or biofuels. The enzyme responsible for its biosynthesis could be engineered for enhanced production, providing a renewable source of hydrocarbons that can be utilized in various industrial applications .

Properties

IUPAC Name

2-methylundec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H24/c1-4-5-6-7-8-9-10-11-12(2)3/h2,4-11H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVKHZYVCVKEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60171725
Record name 2-Methylundec-1-ene
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Molecular Weight

168.32 g/mol
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CAS No.

18516-37-5
Record name 2-Methyl-1-undecene
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Record name 2-Methyl-1-undecene
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Record name 2-Methyl-1-undecene
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Record name 2-Methylundec-1-ene
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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